molecular formula C26H36N4O3S B2473239 N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide CAS No. 689769-19-5

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Cat. No. B2473239
CAS RN: 689769-19-5
M. Wt: 484.66
InChI Key: PJDRBOWYEIZUIL-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C26H36N4O3S and its molecular weight is 484.66. The purity is usually 95%.
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Scientific Research Applications

Potential Anti-Cancer Properties

Research into quinazolinone-based derivatives, closely related to the chemical structure of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide, has shown promising anti-cancer properties. A study by Riadi et al. (2021) describes the synthesis of a quinazolinone derivative exhibiting potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound demonstrated significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).

Antimicrobial Applications

Another dimension of research explores the antimicrobial potential of new quinazolines. Desai et al. (2007) synthesized a series of quinazoline derivatives and screened them for antibacterial and antifungal activities. The study found that these compounds exhibited significant activity against a range of pathogens, suggesting their use as potential antimicrobial agents (Desai et al., 2007).

Synthesis and Characterization

The synthesis and structural characterization of related compounds provide insights into their potential applications in scientific research. Studies like those conducted by Dyachenko and Vovk (2012) and Fathalla et al. (2001) focus on the synthesis and alkylation of thioxoquinazolinone and quinazolin-4-yl-thiourea derivatives, respectively. These investigations not only reveal the chemical versatility of such compounds but also their potential as scaffolds for further pharmaceutical and chemical research (Dyachenko & Vovk, 2012); (Fathalla et al., 2001).

Photoelectric Conversion Enhancement

In the realm of renewable energy, research into dye-sensitized solar cells has also seen the application of compounds with similar structures. Wu et al. (2009) investigated carboxylated cyanine dyes to improve photoelectric conversion efficiency. This study highlights the potential of utilizing such chemical compounds to enhance the performance of dye-sensitized solar cells, offering a pathway towards more efficient renewable energy solutions (Wu et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide involves the reaction of 2-cyclohex-1-en-1-yl-ethanamine with 6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-cyclohex-1-en-1-yl-ethanamine", "6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-cyclohex-1-en-1-yl-ethanamine in a suitable solvent such as dichloromethane or ethanol.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for 30 minutes to activate the carboxylic acid group of 6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoic acid.", "Step 3: Add 6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoic acid to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to obtain N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide as a white solid." ] }

CAS RN

689769-19-5

Molecular Formula

C26H36N4O3S

Molecular Weight

484.66

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C26H36N4O3S/c31-24(27-13-12-20-7-3-1-4-8-20)9-5-2-6-14-30-25(32)22-19-21(29-15-17-33-18-16-29)10-11-23(22)28-26(30)34/h7,10-11,19H,1-6,8-9,12-18H2,(H,27,31)(H,28,34)

InChI Key

PJDRBOWYEIZUIL-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S

solubility

not available

Origin of Product

United States

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